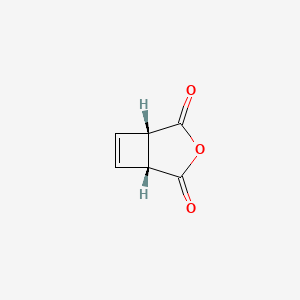
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C6H4O3 It is a cyclic anhydride derived from cyclobutene and is characterized by its unique structure, which includes a four-membered ring fused with an anhydride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride can be achieved through a [2+2] photochemical cycloaddition reaction between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc . This method provides a safe and efficient route to obtain the compound in good yield and can be scaled up for industrial production.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photochemical cycloaddition and reductive elimination processes ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts readily with a variety of reagents such as nitrile oxides, diazomethane, and cyclopentadiene.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Cycloaddition Products: The reactions with nitrile oxides and diazomethane typically yield cycloadducts with diverse structures.
Substitution Products: Depending on the reagents used, the substitution reactions can produce a range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride exerts its effects involves its reactivity towards various reagents. The compound’s strained ring system makes it highly reactive, allowing it to participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: Another cyclic anhydride with similar reactivity and applications.
Maleic Anhydride: A commonly used anhydride in organic synthesis with a simpler structure compared to cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various chemical reactions .
Eigenschaften
Molekularformel |
C6H4O3 |
|---|---|
Molekulargewicht |
124.09 g/mol |
IUPAC-Name |
(1R,5S)-3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H/t3-,4+ |
InChI-Schlüssel |
XREQZAHSEPNASW-ZXZARUISSA-N |
Isomerische SMILES |
C1=C[C@H]2[C@@H]1C(=O)OC2=O |
Kanonische SMILES |
C1=CC2C1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


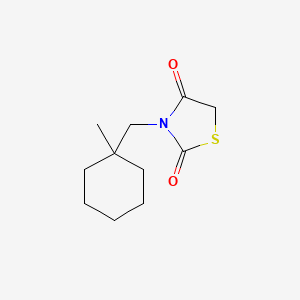
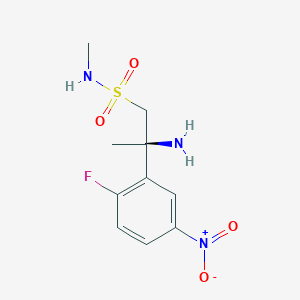
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)



![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
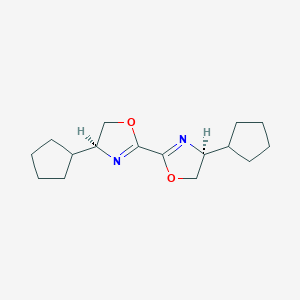
![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
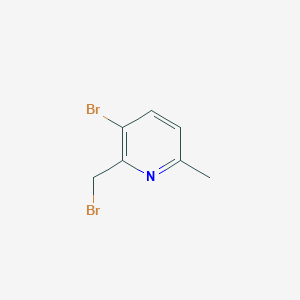
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
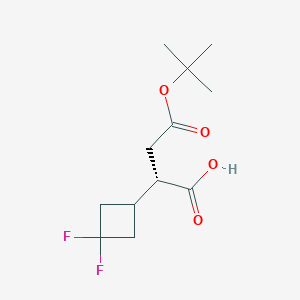

![2-(5-Methylpyridin-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12942994.png)
